4-Amino-1-methyl-5-(pyridin-3-yl)pyrrolidin-2-one
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Overview
Description
4-Amino-1-methyl-5-(pyridin-3-yl)pyrrolidin-2-one is a heterocyclic compound that features a pyrrolidinone ring substituted with an amino group, a methyl group, and a pyridinyl group. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
The synthesis of 4-Amino-1-methyl-5-(pyridin-3-yl)pyrrolidin-2-one can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the reaction of 3-pyridinecarboxaldehyde with an appropriate amine and a ketone can lead to the formation of the desired pyrrolidinone ring . Industrial production methods may involve optimizing these synthetic routes to achieve higher yields and purity.
Chemical Reactions Analysis
4-Amino-1-methyl-5-(pyridin-3-yl)pyrrolidin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The amino group can participate in nucleophilic substitution reactions with electrophiles.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield corresponding carboxylic acids or amines.
Scientific Research Applications
4-Amino-1-methyl-5-(pyridin-3-yl)pyrrolidin-2-one has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies related to enzyme inhibition and receptor binding.
Industry: The compound can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 4-Amino-1-methyl-5-(pyridin-3-yl)pyrrolidin-2-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
4-Amino-1-methyl-5-(pyridin-3-yl)pyrrolidin-2-one can be compared with other similar compounds, such as:
Pyrrolidine derivatives: These compounds share the pyrrolidine ring structure and may exhibit similar biological activities.
Pyridinyl-substituted compounds: These compounds contain a pyridinyl group and can have comparable chemical properties.
Amino-substituted heterocycles: These compounds feature an amino group and can participate in similar chemical reactions.
By comparing these compounds, the unique properties and potential advantages of this compound can be highlighted, such as its specific binding affinity or reactivity under certain conditions.
Properties
Molecular Formula |
C10H13N3O |
---|---|
Molecular Weight |
191.23 g/mol |
IUPAC Name |
4-amino-1-methyl-5-pyridin-3-ylpyrrolidin-2-one |
InChI |
InChI=1S/C10H13N3O/c1-13-9(14)5-8(11)10(13)7-3-2-4-12-6-7/h2-4,6,8,10H,5,11H2,1H3 |
InChI Key |
BOXJMJPCKDUFDJ-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(C(CC1=O)N)C2=CN=CC=C2 |
Origin of Product |
United States |
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